molecular formula C22H18N2O4S B2406011 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946266-28-0

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2406011
CAS No.: 946266-28-0
M. Wt: 406.46
InChI Key: MSGRQNCGZOZUCK-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex hybrid structure incorporating a 1,3-benzodioxole carboxamide moiety linked to a quinoline scaffold that is further functionalized with a thiophene carbonyl group. The presence of the 1,3-benzodioxole system is a notable structural feature, as this pharmacophore is present in various biologically active molecules and is known to contribute to molecular interactions in biological systems . Similarly, the thiophene heterocycle represents an important privilege structure in drug discovery, contributing to favorable binding characteristics and metabolic stability. Researchers can utilize this compound as a key intermediate in synthetic organic chemistry programs or as a lead compound for the development of novel therapeutic agents. Potential research applications include investigating its inhibitory activity against various enzymes, exploring its receptor binding profile, and studying its potential effects on cellular signaling pathways. The compound is provided as a high-purity solid and should be stored under appropriate conditions to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult safety data sheets and implement standard laboratory safety protocols when handling this material.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-21(15-6-8-18-19(11-15)28-13-27-18)23-16-7-5-14-3-1-9-24(17(14)12-16)22(26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRQNCGZOZUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a quinoline moiety with thiophene and benzodioxole components. This structural complexity is believed to contribute to its biological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating various derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 2aHep3B8.07Induces G2-M phase arrest
Compound 2bMCF-710.5Apoptosis induction
N-[1-(thiophene... ]A5494.7Inhibition of HSP90

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compounds like 2a have been shown to induce cell cycle arrest at the G2-M phase, similar to the well-known chemotherapeutic agent doxorubicin .
  • Apoptosis Induction : The compounds can trigger apoptosis in cancer cells, leading to programmed cell death. This process is crucial for eliminating malignant cells and preventing tumor growth .
  • Inhibition of Key Enzymes : Some derivatives may inhibit enzymes such as HSP90, which is involved in protein folding and stability in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Hep3B Cells : A recent investigation reported that the compound significantly reduced α-fetoprotein secretion in Hep3B cells, indicating its potential as an anticancer agent .
  • In Vivo Efficacy : Other studies have demonstrated the in vivo efficacy of similar compounds in mouse models, showing significant tumor reduction at specific dosages .

Preparation Methods

Quinoline Core-First Strategy

This approach prioritizes the construction of the 3,4-dihydroquinoline scaffold prior to introducing the acyl and carboxamide substituents. The quinoline ring can be assembled via Friedländer annulation between an appropriate β-keto ester and 4-aminocyclohexanone derivatives. Subsequent N-acylation and C7 amidation steps complete the synthesis.

Fragment Coupling Approach

Alternative routes involve preparing the thiophene-2-carbonyl and 1,3-benzodioxole-5-carboxamide fragments separately, followed by sequential coupling to a pre-functionalized quinoline intermediate. This method benefits from modularity but requires careful optimization of coupling conditions to prevent undesired side reactions.

Detailed Synthetic Procedures

Synthesis of 7-Amino-3,4-dihydro-2H-quinoline

The foundational quinoline intermediate is typically prepared through a Skraup-Doebner-Von Miller reaction sequence:

  • Cyclohexenone Formation :
    Cyclohexanone undergoes acid-catalyzed condensation with ethyl acetoacetate to yield ethyl 3-oxocyclohex-1-enecarboxylate (85% yield, HCl/EtOH, reflux 12 h).

  • Ring Closure :
    Treatment with ammonium acetate in acetic acid at 140°C induces cyclization, producing 7-nitro-3,4-dihydro-2H-quinoline (72% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to yield 7-amino-3,4-dihydro-2H-quinoline.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclohexenone formation HCl/EtOH, reflux 12 h 85 92.4
Ring closure NH₄OAc/AcOH, 140°C 72 89.1
Nitro reduction H₂ (50 psi), 10% Pd/C 95 98.7

N1-Acylation with Thiophene-2-carbonyl Chloride

The 7-aminoquinoline intermediate undergoes selective acylation at the N1 position:

  • Protection of C7-Amine :
    Boc protection (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂, 0°C to RT) prevents unwanted acylation at C7 (94% yield).

  • Acylation Reaction :
    Treatment with thiophene-2-carbonyl chloride (1.2 eq) in the presence of Hunig's base (DIPEA) in THF at −20°C achieves complete N1-acylation within 2 h.

  • Deprotection :
    TFA-mediated Boc removal (CH₂Cl₂/TFA 4:1, 1 h) yields 1-(thiophene-2-carbonyl)-7-amino-3,4-dihydro-2H-quinoline.

Optimization Data :

Parameter Condition Yield (%)
Acylating agent Thiophene-2-carbonyl chloride 88
Base DIPEA 88
Solvent THF 88
Temperature −20°C 88

C7-Amidation with 1,3-Benzodioxole-5-carboxylic Acid

The final amide bond formation employs carbodiimide-mediated coupling:

  • Activation of Carboxylic Acid :
    1,3-Benzodioxole-5-carboxylic acid (1.5 eq) is activated with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C for 30 min.

  • Coupling Reaction :
    Addition of the C7-amine intermediate to the activated acid solution, stirred at RT for 18 h, provides the target compound in 76% yield after purification by silica gel chromatography (EtOAc/hexanes 3:7).

Comparative Coupling Reagents :

Reagent Yield (%) Purity (%)
HATU 76 97.3
EDCI/HOBt 68 95.1
DCC/DMAP 59 92.8

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Recent advancements in patent literature describe microwave-assisted methods combining acylation and amidation steps:

  • Conditions : 150°C, 30 min, DMF, 4Å MS
  • Yield Improvement : 82% vs. conventional 76%
  • Advantage : Reduces total synthesis time from 48 h to 6 h.

Enzymatic Amidations

Lipase-mediated approaches (Candida antarctica Lipase B) in tert-butanol at 50°C demonstrate potential for greener synthesis:

  • Conversion : 92% after 72 h
  • Limitation : Requires pre-activated acid (ethyl ester)
  • Sustainability : E-factor reduced by 40% compared to chemical methods.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.4 Hz, 1H, quinoline H8)
  • δ 7.89 (s, 1H, benzodioxole H2)
  • δ 7.45–7.32 (m, 3H, thiophene H3, H4, H5)
  • δ 6.98 (s, 1H, benzodioxole H4)
  • δ 3.22 (t, J = 6.0 Hz, 2H, dihydroquinoline CH₂)

HRMS (ESI-TOF) :

  • Calculated for C₂₂H₁₇N₂O₄S [M+H]⁺: 405.0911
  • Found: 405.0909

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Contribution to Total Cost (%)
HATU 12,500 58
Thiophene-2-carbonyl chloride 9,800 32
1,3-Benzodioxole-5-carboxylic acid 6,200 10

Process Economics : Switching from HATU to EDCI/HOBt reduces reagent costs by 64% but decreases yield by 11%, necessitating cost-yield optimization.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the dihydroquinoline scaffold via cyclization of substituted anilines or via reduction of quinoline derivatives.
  • Step 2 : Thiophene-2-carbonyl group introduction via acylation using thiophene-2-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Step 3 : Coupling of the 1,3-benzodioxole-5-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .
  • Key Considerations : Solvent polarity, temperature control (e.g., reflux vs. room temperature), and stoichiometric ratios significantly impact yield and purity. Characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is essential for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., dihydroquinoline’s NH at δ 8–9 ppm, benzodioxole’s OCH2_2O at δ 5.8–6.2 ppm). 13C^{13}C-NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., calculated for C23 _{23}H19 _{19}N2 _2O4 _4S: 435.1024) to verify molecular integrity .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (thiophene carbonyl) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Answer : Discrepancies (e.g., unexpected splitting in 1H^1H-NMR or HRMS deviations) require:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the dihydroquinoline and benzodioxole regions .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities in stereochemistry or regiochemistry .
  • Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to exclude solvent or impurity artifacts .

Q. What strategies optimize reaction yields for derivatives with modified thiophene or benzodioxole groups?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves acylation efficiency .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3 _3)4 _4) aid Suzuki-Miyaura coupling for benzodioxole modifications .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for thiophene derivatization while maintaining >80% yield .

Q. How does the compound’s structure influence its biological activity in preclinical assays?

  • Answer :

  • Thiophene Role : The sulfur atom enhances membrane permeability and binds metalloenzymes (e.g., kinases) via lone-pair interactions .
  • Dihydroquinoline Scaffold : Planar structure facilitates intercalation with DNA or enzyme active sites, as seen in antitumor studies .
  • Benzodioxole Contribution : The electron-rich OCH2 _2O group stabilizes π-π stacking with aromatic residues in target proteins .
  • SAR Studies : Modifying the carboxamide linker to a sulfonamide reduces cytotoxicity but improves solubility, highlighting structure-activity trade-offs .

Methodological Considerations

Q. What computational methods predict the compound’s binding affinity for target proteins?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (PubChem CID) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .

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